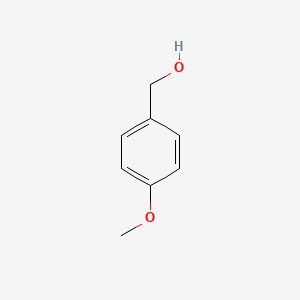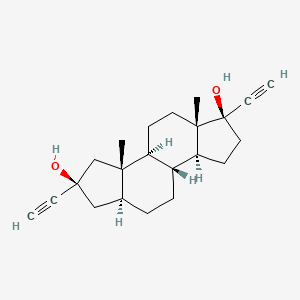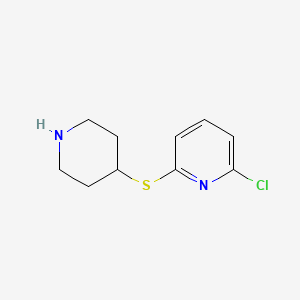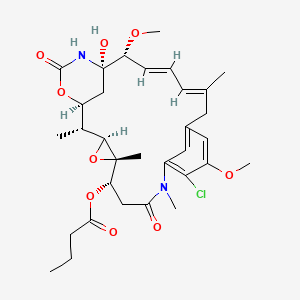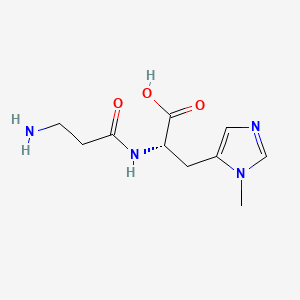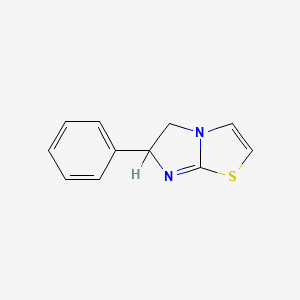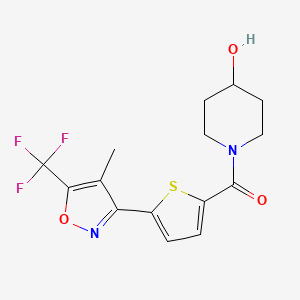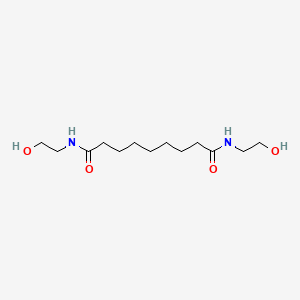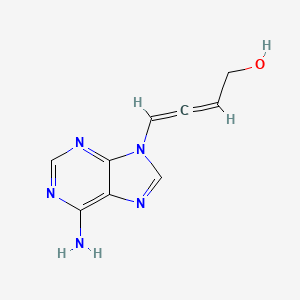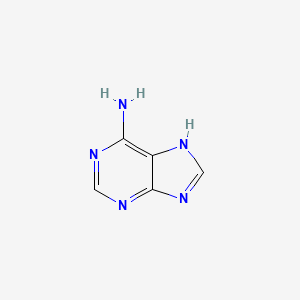
Apabetalone
概要
説明
アパベタロンは、開発コードRVX-208およびRVX000222としても知られており、Resverlogix Corp.によって作られた経口投与可能な低分子です。 現在、アテローム性動脈硬化症および関連する心血管疾患の治療のための臨床試験で評価されています 。 アパベタロンは、ブロモドメインとエクストラターミナル(BET)ファミリーのタンパク質、特に第2ブロモドメイン(BD2)を選択的に阻害します .
In Vivo
Apabetalone has been studied in multiple animal models for its potential therapeutic effects. In mouse models of atherosclerosis, this compound was found to reduce the progression of the disease and improve vascular function. In mouse models of diabetes, this compound was found to reduce insulin resistance and improve glucose tolerance. In mouse models of cancer, this compound was found to reduce tumor growth and metastasis.
In Vitro
Apabetalone has also been studied in vitro for its potential therapeutic effects. In cell culture models of inflammation, this compound was found to reduce the production of pro-inflammatory cytokines. In cell culture models of cancer, this compound was found to reduce the proliferation of cancer cells and induce apoptosis. In cell culture models of cardiovascular disease, this compound was found to reduce the production of cholesterol and triglycerides.
作用機序
アパベタロンは、BETタンパク質、特にBRD4の第2ブロモドメイン(BD2)に選択的に結合することで効果を発揮します 。 BETタンパク質は、DNAに結合したヒストン上のアセチル化リシンと相互作用し、エピジェネティックなメカニズムを介して遺伝子転写を調節します 。 アパベタロンはこの相互作用を阻害することにより、コレステロール値や炎症などの重要な生物学的プロセスに影響を与えます .
類似の化合物との比較
アパベタロンは、BETタンパク質のBD2ドメインを選択的に阻害するという点でユニークです。 類似の化合物には以下のようなものがあります。
JQ1: 両方のブロモドメインを等しい親和性で標的とするパンBET阻害剤.
ロスマピモド: DUX4転写経路にも影響を与えるp38 MAPK阻害剤.
生物活性
Apabetalone has been shown to have a wide range of biological activities, including anti-inflammatory, anti-diabetic, anti-atherosclerotic, and anti-cancer activities. In addition, this compound has been shown to reduce the production of cholesterol and triglycerides, and to improve vascular function.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and reduce the progression of atherosclerosis. In addition, this compound has been shown to reduce insulin resistance, improve glucose tolerance, and improve vascular function.
実験室実験の利点と制限
The main advantage of using apabetalone in laboratory experiments is that it is a potent, selective and orally bioavailable inhibitor of BET proteins. This makes it an ideal drug candidate for studying the effects of epigenetic regulation on gene expression. The main limitation is that it is not yet approved for clinical use, so it cannot be used to treat patients.
将来の方向性
1. Further studies are needed to explore the therapeutic potential of apabetalone in other diseases, including neurological disorders, autoimmune diseases, and infectious diseases.
2. This compound could be used in combination with other drugs to enhance its therapeutic effects.
3. This compound could be used in combination with other epigenetic drugs to study the effects of combined epigenetic regulation on gene expression.
4. This compound could be used to study the effects of epigenetic regulation on stem cell differentiation.
5. This compound could be used to study the effects of epigenetic regulation on aging and longevity.
6. This compound could be used to study the effects of epigenetic regulation on drug metabolism and drug resistance.
7. This compound could be used to study the effects of epigenetic regulation on disease progression and prognosis.
8. This compound could be used to study the effects of epigenetic regulation on drug response and drug toxicity.
9. This compound could be used to study the effects of epigenetic regulation on gene expression in different tissues and cell types.
10. This compound could be used to study the effects of epigenetic regulation on gene expression in different species.
生化学分析
Biochemical Properties
Apabetalone interacts with BET proteins, specifically the BET family member BRD4 . BET proteins contain two bromodomains and interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .
Cellular Effects
This compound has been shown to have favorable effects on pathways related to myocardial structure and function . It has been found to suppress gene expression of vascular inflammation mediators in monocytes and endothelial cells . In patients with cardiovascular disease, this compound treatment reduced circulating levels of vascular inflammation mediators .
Molecular Mechanism
This compound selectively binds to the second bromodomain (BD2) of BET proteins . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein .
Dosage Effects in Animal Models
It has been noted that this compound has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease .
Metabolic Pathways
This compound impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein . ApoA-I is the main protein component of high-density lipoprotein (HDL), which can transfer cholesterol from atherosclerotic plaque in arteries to liver for excretion via the reverse cholesterol transport (RCT) pathway .
Transport and Distribution
It is known that this compound is an orally available small molecule .
Subcellular Localization
It is known that this compound selectively binds to the second bromodomain (BD2) of BET proteins .
準備方法
アパベタロンの合成には、いくつかのステップが含まれます。 一つの方法は、3,5-ジメトキシアニリンを原料とし、ヒドロキシルアミン硫酸塩とクロラール水和物との縮合によりN-(2,4-ジメトキシフェニル)-2-(オキシミド)アセトアミドを生成することから始まります。 この中間体は、濃硫酸の作用下で環化して5,6-ジメトキシイサチンを生成します。 次のステップは、二価銅と酸化剤の存在下でアンモニア水またはアンモニアガスで酸化して2-アミノ-4,6-ジメトキシベンゾニトリルを生成することです。 最後に、この化合物は、アルカリ性条件下で有機溶媒中、4-(2-ヒドロキシエトキシ)-3,5-ジメチルベンズアルデヒドと縮合してアパベタロンを生成します .
化学反応の分析
アパベタロンは、次のようなさまざまな化学反応を起こします。
酸化: アパベタロンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
還元: アパベタロンを含む還元反応はそれほど一般的ではありません。
置換: アパベタロンは、特に官能基を含む置換反応を起こす可能性があります。
一般的な試薬と条件: 合成には、臭化第一銅、炭酸セシウム、L-プロリン、水酸化アンモニウムなどの試薬が使用されます.
科学研究への応用
アパベタロンは、幅広い科学研究への応用があります。
化学: アパベタロンは、その独特の化学的性質とBETタンパク質との相互作用について研究されています。
生物学: BETタンパク質が遺伝子調節とエピジェネティクスで果たす役割を調査するために使用されます.
医学: アパベタロンは、心血管疾患、糖尿病、慢性腎臓病を治療する可能性について評価されています 血管の炎症を軽減し、グルコース代謝を改善する効果が示されています.
科学的研究の応用
Apabetalone has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and interactions with BET proteins.
Biology: It is used to investigate the role of BET proteins in gene regulation and epigenetics.
Medicine: This compound is being evaluated for its potential to treat cardiovascular diseases, diabetes, and chronic kidney disease It has shown promise in reducing vascular inflammation and improving glucose metabolism.
類似化合物との比較
Apabetalone is unique in its selective inhibition of the BD2 domain of BET proteins. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both bromodomains with equal affinity.
Losmapimod: A p38 MAPK inhibitor that also affects DUX4 transcriptional pathways.
MZ-1: Another BET inhibitor that degrades BRD2-4 and prevents transcription of inflammatory mediators.
This compound’s selectivity for BD2 and its specific impact on cardiovascular and metabolic diseases distinguish it from these other compounds .
特性
IUPAC Name |
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETXMUIMUZJUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146502 | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044870-39-4 | |
| Record name | Apabetalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apabetalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apabetalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APABETALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


